(4-Benzylpiperidin-1-yl)[2-(propylsulfonyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BENZYL-1-[2-(PROPANE-1-SULFONYL)BENZOYL]PIPERIDINE is a complex organic compound that belongs to the piperidine class of chemicals Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound features a benzyl group attached to the piperidine ring and a benzoic acid derivative with a propane-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-1-[2-(PROPANE-1-SULFONYL)BENZOYL]PIPERIDINE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the attachment of the benzoic acid derivative. One common method involves the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Benzoic Acid Derivative: This can be done through esterification or amidation reactions, depending on the specific functional groups present.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-1-[2-(PROPANE-1-SULFONYL)BENZOYL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-BENZYL-1-[2-(PROPANE-1-SULFONYL)BENZOYL]PIPERIDINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BENZYL-1-[2-(PROPANE-1-SULFONYL)BENZOYL]PIPERIDINE involves its interaction with specific molecular targets. The benzyl group may facilitate binding to hydrophobic pockets in proteins, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analogue with similar structural features but lacking the benzoic acid derivative.
Benzylpiperazine: Another related compound with a different ring structure.
Uniqueness
4-BENZYL-1-[2-(PROPANE-1-SULFONYL)BENZOYL]PIPERIDINE is unique due to the presence of both the benzyl and sulfonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H27NO3S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-propylsulfonylphenyl)methanone |
InChI |
InChI=1S/C22H27NO3S/c1-2-16-27(25,26)21-11-7-6-10-20(21)22(24)23-14-12-19(13-15-23)17-18-8-4-3-5-9-18/h3-11,19H,2,12-17H2,1H3 |
InChI Key |
NUNNNEZUJKGZLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.